(S)-Fingolimod Vinylphosphonate

Description

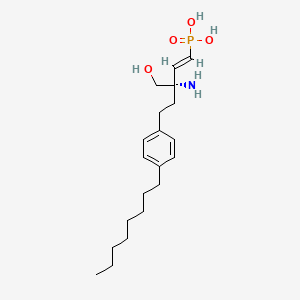

Structure

3D Structure

Properties

Molecular Formula |

C20H34NO4P |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

[(E,3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |

InChI |

InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/b16-15+/t20-/m0/s1 |

InChI Key |

YWQUROWPKWKDNA-APHAIJBRSA-N |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)CC[C@@](CO)(/C=C/P(=O)(O)O)N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N |

Origin of Product |

United States |

Pharmacological Characterization and Molecular Target Interactions of S Fingolimod Vinylphosphonate

Modulation of Sphingosine (B13886) 1-Phosphate (S1P) Receptor Signaling Pathways

(S)-Fingolimod vinylphosphonate (B8674324) exhibits a unique interaction profile with the family of five S1P G protein-coupled receptors (GPCRs), distinguishing it from its parent compound, fingolimod (B1672674).

Pan-Antagonistic Activity Towards Sphingosine 1-Phosphate G Protein-Coupled Receptors

(S)-Fingolimod vinylphosphonate acts as a pan-antagonist of S1P receptors. nih.gov Unlike its phosphorylated counterpart, FTY720-P, it does not activate any of the five S1P GPCRs. nih.gov Instead, it demonstrates full antagonism at the S1P₁, S1P₃, and S1P₄ receptors, and partial antagonism at the S1P₂ and S1P₅ receptors. nih.gov This broad antagonistic activity makes it a valuable research tool for investigating the physiological and pathological roles of S1P signaling. nih.gov

Comparative Pharmacological Analysis with Phosphorylated Fingolimod (FTY720-P)

The pharmacological actions of this compound stand in stark contrast to those of phosphorylated fingolimod (FTY720-P), the active metabolite of fingolimod. FTY720-P is a potent agonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅). scripps.edunih.gov Its therapeutic effects, particularly in multiple sclerosis, are largely attributed to its functional antagonism of the S1P₁ receptor. nih.govaimspress.comnih.gov This occurs through the induction of S1P₁ receptor internalization and degradation, ultimately leading to the sequestration of lymphocytes in lymph nodes. aimspress.commdpi.com

In contrast, this compound directly antagonizes S1P receptors without prior activation. nih.gov Its (R)-enantiomer, (R)-FTY720-vinylphosphonate, acts as a full agonist at the S1P₁ receptor, highlighting the stereospecificity of these interactions. nih.gov

| Compound | S1P₁ Receptor Activity | S1P₃ Receptor Activity | S1P₄ Receptor Activity | S1P₅ Receptor Activity | S1P₂ Receptor Activity |

| This compound | Full Antagonist | Full Antagonist | Full Antagonist | Partial Antagonist | Partial Antagonist |

| FTY720-P | Agonist (Functional Antagonist) | Agonist | Agonist | Agonist | No significant activity |

| (R)-Fingolimod Vinylphosphonate | Full Agonist | Not reported | Not reported | Not reported | Not reported |

Enzymatic Inhibition Profiles

Beyond its effects on S1P receptors, this compound also interacts with key enzymes that regulate the levels of bioactive sphingolipids.

Autotaxin (Lysophospholipase D) Activity Inhibition

This compound is an inhibitor of autotaxin (ATX), a secreted lysophospholipase D that produces the signaling lipid lysophosphatidic acid (LPA). nih.gov Both the (S) and (R) enantiomers of FTY720-vinylphosphonate inhibit ATX in a dose-dependent manner, with Ki values in the low micromolar range. nih.gov It is noteworthy that FTY720-P also competitively inhibits autotaxin. nih.govnih.gov

Interaction with Sphingosine Kinase Enzymes

Research indicates that this compound inhibits sphingosine kinase 1 (SphK1) and reduces its expression. nih.gov Sphingosine kinases (SphK1 and SphK2) are the enzymes responsible for phosphorylating sphingosine to generate S1P. aimspress.comresearchgate.net Fingolimod itself, but not its phosphorylated form, acts as a competitive inhibitor of SphK1. nih.gov The ability of this compound to inhibit SphK1 suggests an additional mechanism by which it can modulate sphingolipid signaling, independent of its S1P receptor antagonism. nih.gov

Receptor Binding and Functional Selectivity

The functional selectivity of this compound is defined by its pan-antagonistic profile at S1P receptors, a characteristic that distinguishes it from the agonistic activity of FTY720-P at four of the five S1P receptor subtypes. nih.govscripps.edunih.gov The binding of ligands to S1P receptors, particularly the S1P₁ receptor, involves key interactions with specific amino acid residues within the receptor's binding pocket. frontiersin.orgresearchgate.net While detailed structural studies of the this compound-S1P receptor complex are not extensively reported, the antagonistic outcome implies a mode of binding that prevents the conformational changes required for receptor activation.

The antagonistic activity of this compound at S1P₁ and S1P₃ receptors is characterized by specific inhibitory constants (Ki). nih.gov

Investigation of S1P1 Receptor Non-Activation by this compound

The canonical mechanism for the therapeutic action of Fingolimod (FTY720) involves its in vivo phosphorylation by sphingosine kinases (SphK), primarily SphK2, to form the active metabolite, fingolimod-phosphate (Fingolimod-P). nih.govdrugbank.comnih.gov This phosphorylated form acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, specifically S1P1, S1P3, S1P4, and S1P5. nih.govscripps.edu The binding of Fingolimod-P to the S1P1 receptor on lymphocytes is a critical step, which initially activates the receptor before leading to its internalization and degradation. nih.govaimspress.comresearchgate.net This process, termed functional antagonism, effectively prevents lymphocyte egress from lymph nodes, which is central to its immunomodulatory effects. nih.govaimspress.com

In contrast, this compound, a structural analog of fingolimod, has been investigated for its interaction with this pathway. Research has demonstrated that this compound functions as an inhibitor of sphingosine kinase 1 (SphK1). nih.gov SphK1 is one of the key enzymes responsible for the phosphorylation of fingolimod into its active, receptor-agonist form.

By inhibiting the kinase required for its own conversion into an active S1P1 receptor agonist, this compound effectively prevents the formation of the necessary phosphorylated metabolite. Consequently, it cannot bind to and activate the S1P1 receptor in the manner of Fingolimod-P. This inhibition of the activation step is the primary mechanism behind its non-activation of the S1P1 receptor. Instead of promoting receptor agonism, it disrupts the very first step of the activation cascade. nih.gov

Elucidation of Enantioselective Receptor Activation Mechanisms

The activation of S1P receptors by fingolimod is an enantioselective process, meaning that the different stereoisomers of the molecule exhibit different biological activities. The pharmacologically active form is the (S)-enantiomer of fingolimod-phosphate. drugbank.com This selectivity originates from the specific three-dimensional architecture of the enzyme and receptor binding sites.

The metabolic activation of fingolimod is stereospecific, with sphingosine kinases preferentially phosphorylating the (S)-enantiomer to generate the active S1P receptor modulator. drugbank.com Furthermore, the interaction between the active ligand and the S1P1 receptor is also highly specific. In silico docking simulations have provided insights into the molecular basis for this selectivity. researchgate.net

These modeling studies reveal that successful binding to the S1P1 receptor's active site depends on precise interactions between the ligand and specific amino acid residues. researchgate.net The presence and orientation of a phosphate (B84403) or a bioisosteric phosphonate (B1237965) group are critical for establishing these key binding interactions. researchgate.net The receptor's binding pocket possesses distinct steric preferences, meaning it can better accommodate one enantiomer over the other. This structural constraint ensures a high-fidelity recognition of the endogenous ligand, S1P, and its structural mimics like (S)-fingolimod-phosphate, while discriminating against other stereoisomers or unphosphorylated forms. researchgate.net This enantioselectivity is a crucial factor in the design of targeted S1P receptor modulators.

Cellular and Biochemical Mechanisms of Action of S Fingolimod Vinylphosphonate

Investigation of Anti-Apoptotic Cellular Responses and Their Underlying Pathways

While its parent compound Fingolimod (B1672674) is often associated with inducing apoptosis in various pathological conditions, particularly in cancer cells, the specific anti-apoptotic or pro-apoptotic profile of (S)-Fingolimod Vinylphosphonate (B8674324) is an area of focused research. nih.gov Fingolimod itself can trigger apoptosis through multiple pathways, including the induction of G0/G1 cell cycle arrest and affecting mitochondrial permeability. nih.gov It also modulates key signaling molecules like protein phosphatase 2A (PP2A), which in turn can dephosphorylate targets such as AMPKɑ, leading to cell death in certain cancer models. nih.gov

Furthermore, Fingolimod's influence on the sphingolipid rheostat—the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P)—is critical. By inhibiting sphingosine (B13886) kinase (SphK1), Fingolimod can shift this balance towards apoptosis, an effect that has been observed in breast cancer cells. nih.gov Research into (S)-Fingolimod Vinylphosphonate indicates it also potently inhibits SphK1, suggesting it primarily engages in pro-apoptotic, rather than anti-apoptotic, responses in the context of cancer cell lines. nih.gov The compound's impact on apoptosis is often linked to the PI3K/Akt and MAPK signaling pathways, which are crucial regulators of cell cycle and survival. nih.govnih.gov

Impact on Cellular Signaling Cascades Independent of Canonical S1P Receptor Agonism

A significant aspect of this compound's mechanism is its activity independent of the S1P receptors (S1PRs). mdpi.com While the phosphorylated form of Fingolimod is a potent agonist for four of the five S1P receptors, both the parent compound and its analogs exhibit effects that are not mediated by these receptors. scripps.eduaimspress.com

A primary S1PR-independent mechanism identified for this compound is the direct inhibition of sphingosine kinase 1 (SphK1). nih.gov This action is distinct from S1PR modulation and has profound implications for cellular signaling. SphK1 is the enzyme responsible for producing S1P, a critical signaling lipid involved in cell growth, survival, and inflammation. nih.govbohrium.com By inhibiting SphK1, this compound not only reduces the levels of pro-survival S1P but also leads to the proteasomal degradation of the SphK1 enzyme itself. This dual action ensures a sustained suppression of this key signaling pathway. nih.gov This mechanism has been demonstrated in human pulmonary artery smooth muscle cells as well as breast and prostate cancer cells. nih.gov

Other S1PR-independent actions attributed to the broader Fingolimod family, although not yet specified for the vinylphosphonate derivative, include the activation of Protein Phosphatase 2A (PP2A) and inhibition of histone deacetylases (HDACs), which have wide-ranging effects on cell growth, inflammation, and gene expression. nih.gov

Mechanistic Discernment from Fingolimod's Lymphocyte Sequestration Pathway

The hallmark mechanism of Fingolimod in the treatment of multiple sclerosis is the sequestration of lymphocytes in secondary lymphoid organs. nih.govnih.gov This effect is entirely dependent on its action as a functional antagonist at the S1P1 receptor on lymphocytes. nih.govmdpi.com Fingolimod is a prodrug that requires phosphorylation by sphingosine kinase to become Fingolimod-Phosphate (Fingolimod-P), the active S1PR modulator. drugbank.comscripps.edu Fingolimod-P then causes the internalization and degradation of the S1P1 receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes. nih.govnih.gov

This compound offers a key mechanistic distinction. The vinylphosphonate group is a stable analog of the phosphate (B84403) group in Fingolimod-P. nih.gov It is resistant to cleavage by phosphatases, giving it greater cellular stability. nih.gov In silico modeling suggests that the phosphonate (B1237965) analog binds to the S1P1 receptor active site in a manner very similar to Fingolimod-P. nih.gov However, its primary discerning feature lies in its potent S1PR-independent activities.

The inhibition of SphK1 by this compound is a pathway completely separate from the S1P1 receptor-mediated lymphocyte sequestration. nih.gov While sequestration is an immunomodulatory effect achieved by interfering with lymphocyte trafficking, SphK1 inhibition is a direct intervention in the intracellular production of a key signaling molecule, affecting cell fate, proliferation, and inflammation from within the cell. nih.govnih.gov This makes its mechanism fundamentally different from one based solely on cell trafficking modulation.

Evaluation in Specific Cellular Models Relevant to Biological Phenomena (e.g., Cancer Cell Lines, Intestinal Epithelial Cells)

The effects of this compound have been specifically evaluated in several cellular models, particularly cancer cell lines. Research has demonstrated that both Fingolimod (FTY720) and its analog, this compound, effectively inhibit SphK1 and trigger its subsequent degradation via the proteasome. nih.gov This activity has been confirmed in several distinct human cell lines, highlighting its potential as an anti-cancer agent.

Specifically, these effects were observed in:

Human Pulmonary Artery Smooth Muscle Cells

Breast Cancer Cells

Androgen-Independent Prostate Cancer Cells (DU145) nih.gov

In these models, the inhibition of SphK1 disrupts the critical balance of sphingolipids, leading to anti-proliferative and pro-apoptotic outcomes. nih.govnih.gov For instance, in prostate cancer cells, Fingolimod has been shown to have cytotoxic effects and interfere with estrogen metabolism, which is interconnected with sphingolipid signaling. nih.gov In hepatocellular carcinoma cell lines like Bel-7402 and HepG2, Fingolimod was found to suppress proliferation by downregulating the Yes-associated protein (YAP), a key effector in the Hippo signaling pathway. srce.hr While this study did not specify the vinylphosphonate derivative, it points to the broader anti-cancer mechanisms of the Fingolimod family.

In the context of intestinal cells, Fingolimod has been shown to ameliorate intestinal injury in a mouse model of necrotizing enterocolitis by regulating the balance of T helper 17 (Th17) and regulatory T cells (Treg). nih.gov It appears to reduce T cell infiltration and blunt the pro-inflammatory phenotype of macrophages. nih.gov

Interactive Data Table: Cellular Effects of this compound in Specific Cell Models

| Cell Model | Compound | Observed Effect | Underlying Mechanism | Citation |

| Human Pulmonary Artery Smooth Muscle Cells | (S)-FTY720 Vinylphosphonate | Inhibition of Sphingosine Kinase 1 (SphK1) | Promotion of proteasomal degradation of SphK1 | nih.gov |

| Breast Cancer Cells | (S)-FTY720 Vinylphosphonate | Inhibition of Sphingosine Kinase 1 (SphK1) | Promotion of proteasomal degradation of SphK1 | nih.gov |

| Androgen-Independent Prostate Cancer Cells | (S)-FTY720 Vinylphosphonate | Inhibition of Sphingosine Kinase 1 (SphK1) | Promotion of proteasomal degradation of SphK1 | nih.gov |

| Hepatocellular Carcinoma Cells (Bel-7402, HepG2) | Fingolimod | Proliferation suppression | Downregulation of YAP/TAZ protein levels | srce.hr |

| Neonatal Mouse Intestinal Cells (NEC model) | Fingolimod | Amelioration of intestinal injury, reduced inflammation | Regulation of Th17/Treg balance, reduced T cell infiltration | nih.gov |

Structure Activity Relationship Sar and Structural Analogue Studies of Fingolimod Vinylphosphonates

Role of the Vinylphosphonate (B8674324) Moiety in Modulating Pharmacological Activity

The replacement of the phosphate (B84403) group in the active form of fingolimod (B1672674) with a vinylphosphonate moiety is a critical chemical modification. This change introduces a carbon-phosphorus (C-P) bond, which is inherently more resistant to enzymatic cleavage than the phosphoester (P-O-C) bond found in fingolimod-phosphate. nih.gov This enhanced metabolic stability is a key principle in phosphonate (B1237965) drug design. nih.gov

The vinylphosphonate group serves as a phosphonate mimetic that can engage with the target receptor, Sphingosine-1-Phosphate Receptor 1 (S1P1). In silico docking simulations have underscored the necessity of a phosphate or phosphonate moiety for successful binding to the S1P1 active site. researchgate.net Studies on related compounds have shown that a vinylphosphonate modification can increase the affinity of a molecule for its protein target. For instance, an (E)-vinylphosphonate modification at the 5' end of an siRNA guide strand was found to enhance its binding to the human Argonaute-2 protein, a key component of the RNA-induced silencing complex (RISC). semanticscholar.org This suggests that the geometry and electronic properties of the vinylphosphonate group can lead to more favorable interactions within a target's binding pocket. semanticscholar.org Furthermore, (S)-FTY720 Vinylphosphonate has been shown to inhibit sphingosine (B13886) kinase 1 (SphK1), an enzyme responsible for the phosphorylation of fingolimod, which may represent an additional mechanism of action. nih.gov

Stereochemical Determinants of Biological Efficacy and Selectivity

Stereochemistry is a critical factor in the efficacy and selectivity of fingolimod analogues. The biological activity resides primarily in the (S)-enantiomer of the phosphorylated or phosphonate form of the drug. In silico docking studies comparing the (S)- and (R)-enantiomers of fingolimod-phosphate with the S1P1 receptor have revealed significant differences in their binding energies and conformations. researchgate.net

These modeling studies help to explain the steric preferences of the receptor, indicating that the specific three-dimensional arrangement of the amino and phosphonate groups in the (S)-configuration allows for a more optimal fit within the receptor's active site. researchgate.net This precise orientation facilitates the necessary interactions with key amino acid residues, leading to effective receptor modulation. The understanding of these stereochemical requirements is crucial for designing receptor-specific substrates that can precisely target the S1P1 active site while minimizing off-target effects. researchgate.net

Systematic Structural Modifications and Their Effect on Molecular Target Engagement

The evolution from the non-selective modulator fingolimod to more targeted agents demonstrates the power of systematic structural modification. Fingolimod itself binds to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). researchgate.netwikipedia.org While its primary therapeutic effect in multiple sclerosis is mediated through S1P1 antagonism on lymphocytes, its activity at other receptors can lead to side effects. nih.govmdpi.com

This lack of selectivity prompted the development of second-generation S1P receptor modulators with improved receptor subtype specificity. mdpi.com Siponimod, for example, is a structural analogue of fingolimod designed to be selective for S1P1 and S1P5 receptors. researchgate.netmdpi.com This selectivity is achieved through modifications to the molecule's structure, which alter its binding profile. Such modifications can influence interactions with key residues in the binding pocket, as identified through docking studies. For instance, residues like Ser105, Tyr29, Asn101, and Arg120 have been identified as forming critical hydrogen bonds with S1P1 modulators. nih.gov By systematically altering the chemical structure, medicinal chemists can fine-tune the engagement with these residues, thereby enhancing affinity and selectivity for the desired molecular target. nih.gov This approach theoretically reduces the safety concerns associated with the broader activity of first-generation compounds. mdpi.com

| Compound | Target Receptor(s) | Key Structural Feature | Reference |

|---|---|---|---|

| Fingolimod (phosphorylated) | S1P1, S1P3, S1P4, S1P5 | Aminodiol head group, octylphenyl tail | researchgate.net |

| (S)-Fingolimod Vinylphosphonate | S1P Receptors, SphK1 | Vinylphosphonate head group (phosphate bioisostere) | nih.govresearchgate.net |

| Siponimod | S1P1, S1P5 | Modified hydrophobic tail and polar head group for selectivity | researchgate.netmdpi.com |

| Ozanimod | S1P1, S1P5 | Alternative chemical scaffold for high selectivity | mdpi.com |

Strategic Implementation of Bioisosteric Replacements in Phosphonate Drug Design

The use of a vinylphosphonate in place of a phosphate is a classic example of bioisosteric replacement in drug design. Bioisosteres are functional groups that are substituted for one another to enhance a molecule's physicochemical or metabolic properties without losing biological activity. core.ac.uk The phosphate group, while essential for the biological activity of many molecules, presents challenges due to the metabolic lability of its P-O bond. nih.govcambridgemedchemconsulting.com

Phosphonates are widely recognized as effective bioisosteres for phosphates. nih.gov The substitution of a bridging oxygen atom with a carbon atom to create a direct C-P bond significantly increases metabolic stability. cambridgemedchemconsulting.com However, this substitution is not without consequences for the molecule's physical properties. The second pKa of a phosphonate (around 7.4) is notably higher than that of a phosphate (around 6.3), meaning that at physiological pH, the phosphonate will be predominantly mono-ionized, whereas the phosphate will be dianionic. core.ac.ukcambridgemedchemconsulting.com This difference in charge state can be critical for molecular recognition and binding affinity at the target receptor. cambridgemedchemconsulting.com Medicinal chemists must therefore strategically consider these trade-offs, balancing the gain in metabolic stability against potential changes in binding efficacy. Further modifications, such as the addition of halo-substituents to the phosphonate, have been explored to modulate the pKa and create a closer mimic of the natural phosphate group. cambridgemedchemconsulting.com

| Property | Phosphate Group | Phosphonate Group | Reference |

|---|---|---|---|

| Key Bond | P-O-C (Phosphoester) | P-C (Phosphonate) | nih.govcambridgemedchemconsulting.com |

| Metabolic Stability | Susceptible to enzymatic hydrolysis | Resistant to enzymatic hydrolysis | nih.govcambridgemedchemconsulting.com |

| pKa (1st ionization) | ~1.5 | ~2.3 | cambridgemedchemconsulting.com |

| pKa (2nd ionization) | ~6.3 | ~7.4 | core.ac.ukcambridgemedchemconsulting.com |

| Charge at Physiological pH (~7.4) | Predominantly dianionic | Predominantly mono-ionic | core.ac.ukcambridgemedchemconsulting.com |

Preclinical Pharmacodynamic Assessments and in Vitro Efficacy

Cell-Based Assays for Compound Activity Profiling

Cell-based assays are crucial for understanding a compound's biological effects in a physiological context. For (S)-Fingolimod Vinylphosphonate (B8674324), these assays have focused on its dose-dependent effects, impact on cell survival, and its ability to modulate specific signaling pathways.

The biological effects of (S)-Fingolimod Vinylphosphonate are dose-dependent. Studies in various eukaryotic cell systems have been performed to establish these relationships. For instance, its inhibitory effect on enzymes like autotaxin is observed in a dose-dependent manner. nih.gov While detailed dose-response curves for every cellular effect are not extensively published, the principles of establishing such relationships are well-documented for the parent compound, fingolimod (B1672674). In studies with fingolimod, researchers have observed cyclical and dose-dependent responses in adult human oligodendrocytes, where low doses (100 pM to 1 nM) and high doses (10 nM to 1 µM) can produce opposing effects on cell membrane dynamics. nih.gov Similarly, dose-dependent protection against TNFα-induced neuronal death has been characterized for fingolimod in R28 retinal neuronal cells, with effective concentrations ranging from 2.5 to 100 nM. mdpi.com These methodologies are foundational for characterizing the specific dose-response profile of this compound.

This compound has been shown to modulate cellular survival pathways. In a notable study, it exerted an anti-apoptotic effect in camptothecin-treated IEC-6 intestinal epithelial cells. nih.gov This protective effect contrasts with the actions of the parent compound, fingolimod, which is known to induce apoptosis in various cancer cell lines and inhibit the proliferation of sacral chordoma cells. nih.govfrontiersin.orgnih.gov The ability of this compound to promote survival in specific cell types highlights its distinct biological activity.

This compound is distinguished by its function as a pan-antagonist of sphingosine (B13886) 1-phosphate (S1P) G protein-coupled receptors (GPCRs). nih.gov Unlike the active metabolite of its parent compound, fingolimod-phosphate, which is an agonist at four of the five S1P receptors, the (S)-vinylphosphonate enantiomer does not activate any of the five S1P receptors. nih.govaimspress.com Instead, it acts as a competitive antagonist.

Furthermore, in IEC-6 intestinal epithelial cells, which primarily express S1P2 receptor transcripts, this compound was found to activate the ERK1/2 and AKT signaling pathways. nih.gov This activation contributes to its anti-apoptotic effects and demonstrates its ability to modulate intracellular signaling cascades that are critical for cell survival. nih.gov

Table 1: Antagonistic Activity of this compound at S1P Receptors

| Receptor | Antagonist Activity | Inhibition Constant (Kᵢ) |

|---|---|---|

| S1P₁ | Full Antagonist | 384 nM |

| S1P₂ | Partial Antagonist | Not specified |

| S1P₃ | Full Antagonist | 39 nM |

| S1P₄ | Full Antagonist | 1190 nM |

| S1P₅ | Partial Antagonist | Not specified |

Data sourced from Valentine et al., 2010. nih.gov

Enzyme Kinetics and Inhibition Constants (IC₅₀/Kᵢ) Determinations

Beyond its effects on cell surface receptors, this compound directly interacts with key enzymes involved in lipid signaling pathways.

Autotaxin is the primary enzyme responsible for producing lysophosphatidic acid (LPA), a signaling molecule involved in processes like cell proliferation and inflammation. nih.gov this compound is an inhibitor of autotaxin, with a reported inhibition constant (Kᵢ) in the low micromolar range. nih.gov This inhibition is dose-dependent and points to a distinct mechanism of action compared to its enantiomer, (R)-FTY720-vinylphosphonate, suggesting different enzyme kinetic mechanisms between the two. nih.gov This inhibitory action on autotaxin represents a significant non-S1P receptor-mediated effect of the compound. nih.gov

Sphingosine kinases (SphK), particularly SphK1 and SphK2, are the enzymes that phosphorylate sphingosine to produce S1P. aimspress.com They also phosphorylate fingolimod into its active form, fingolimod-phosphate. scripps.eduresearchgate.net Research has demonstrated that this compound, along with its parent compound FTY720, inhibits Sphingosine Kinase 1 (SphK1). nih.gov This inhibition leads to the promotion of SphK1's proteasomal degradation in human pulmonary artery smooth muscle cells, as well as in breast and androgen-independent prostate cancer cells. nih.govfrontiersin.org The ability to inhibit SphK1, an enzyme often associated with pro-survival signals and cancer progression, is a key aspect of the compound's pharmacodynamic profile. nih.gov

Table 2: Enzyme Inhibition Profile of this compound

| Target Enzyme | Activity | Potency (Kᵢ) | Cell Lines Studied |

|---|---|---|---|

| Autotaxin | Inhibition | Low micromolar range | Recombinant autotaxin |

| Sphingosine Kinase 1 (SphK1) | Inhibition & Proteasomal Degradation | Not specified | Human Pulmonary Artery Smooth Muscle, Breast Cancer, Androgen-Independent Prostate Cancer |

Data sourced from Valentine et al., 2010 and Tonelli et al., 2010. nih.govnih.govfrontiersin.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-Fingolimod Vinylphosphonate |

| Fingolimod (FTY720) |

| Fingolimod-phosphate (FTY720-P) |

| Sphingosine 1-phosphate (S1P) |

| Lysophosphatidic acid (LPA) |

| Camptothecin |

| Suramin |

| SEW2871 |

| Cyclopamine |

| Naproxen |

| PF-8380 |

| Teriflunomide |

| Laquinimod |

Receptor Functional Assays (e.g., G-Protein Coupling, cAMP Accumulation, Calcium Flux)

Detailed experimental data from receptor functional assays for this compound are not currently available in the public domain. Such assays are crucial for characterizing the compound's activity at its primary targets, the S1P receptors, and for understanding its downstream signaling effects.

G-Protein Coupling: The interaction of this compound with and subsequent activation of various G-protein subtypes (e.g., Gαi/o, Gαq/11, Gαs, Gα12/13) have not been quantitatively reported. For its parent compound, fingolimod, the active phosphate (B84403) metabolite (Fingolimod-P) is known to bind to four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5), which primarily couple to Gαi/o to inhibit adenylyl cyclase and modulate other signaling pathways. nih.govnih.gov However, specific data on the G-protein coupling profile of this compound is needed to determine its functional agonistic or antagonistic properties at these receptors.

cAMP Accumulation: Assays measuring the inhibition or stimulation of cyclic adenosine (B11128) monophosphate (cAMP) are standard for assessing the activity of Gαi/o- and Gαs-coupled receptors, respectively. While fingolimod has been shown to elevate cAMP levels in certain contexts, there is no published data detailing the effect of this compound on cAMP accumulation in relevant cell-based assays. researchgate.net This information would be vital for confirming its mechanism of action at S1P receptors.

Calcium Flux: Gαq/11-coupled receptor activation typically leads to an increase in intracellular calcium concentration. Although S1P receptors can influence calcium signaling, specific data from calcium flux assays for this compound are not available.

Without this fundamental data, a detailed characterization of the in vitro efficacy and signaling profile of this compound at its intended G-protein coupled receptors remains elusive.

Molecular Profiling for Off-Target Interactions and Selectivity

A comprehensive molecular profile of this compound to determine its selectivity and potential for off-target interactions is not publicly documented. Such profiling is a critical step in preclinical development to identify potential liabilities and to ensure the compound's safety and specificity.

Off-Target Screening Panels: Typically, drug candidates are screened against a broad panel of receptors, ion channels, enzymes, and transporters to identify unintended interactions. There are no published results from such a safety panel screening for this compound.

Kinase Profiling: While this compound is noted as an inhibitor of SphK1, its selectivity against other kinases, particularly the closely related SphK2 and other lipid kinases, has not been extensively reported in the form of a kinome scan or similar broad kinase profiling assay. The degree of selectivity for SphK1 over other kinases is a crucial determinant of its therapeutic window and potential for off-target effects.

The table below illustrates the type of data that is currently missing for this compound, which is necessary for a complete preclinical pharmacodynamic assessment.

| Assay Type | Target/Pathway | Parameter | This compound Data |

| Receptor Binding | S1P1, S1P2, S1P3, S1P4, S1P5 | Binding Affinity (Ki or IC50) | Not Available |

| G-Protein Coupling | Gαi/o, Gαq/11, Gαs, Gα12/13 | GTPγS Binding (EC50, Emax) | Not Available |

| cAMP Accumulation | Adenylyl Cyclase | Inhibition/Stimulation (IC50/EC50) | Not Available |

| Calcium Flux | Intracellular Calcium | Mobilization (EC50) | Not Available |

| Kinase Profiling | Kinome-wide | % Inhibition at a given concentration | Not Available |

| Selectivity | Sphingosine Kinase 2 | IC50 or Ki | Not Available |

Future Directions and Emerging Research Opportunities in S Fingolimod Vinylphosphonate Research

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability (Green Chemistry Principles)

The pursuit of "green chemistry" principles is paramount in modern pharmaceutical development, aiming to design processes that are efficient, safe, and environmentally benign. A key principle is atom economy, which maximizes the incorporation of all materials used in the process into the final product. numberanalytics.com Current synthetic routes for fingolimod (B1672674) analogues and vinylphosphonates, while effective, offer opportunities for improvement in line with these principles.

Researchers are exploring reagentless, 100% atom-economical methods for related syntheses, such as the iodosulfenylation of alkynes, which could inspire new approaches for vinylphosphonate (B8674324) synthesis. rsc.org The development of one-pot synthesis procedures, as demonstrated for other phosphinylphosphonate derivatives, represents another promising avenue. nih.gov These strategies not only reduce solvent consumption and purification steps but also align with the core tenets of sustainable chemistry, making the production of (S)-Fingolimod Vinylphosphonate and its derivatives more cost-effective and environmentally friendly. numberanalytics.comrsc.org

Table 1: Principles of Green Chemistry and Their Application to this compound Synthesis

| Green Chemistry Principle | Potential Application in Synthesis |

| Atom Economy | Designing reactions where the maximum number of reactant atoms are incorporated into the final product. numberanalytics.com |

| Catalysis | Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve reaction efficiency. researchgate.net |

| Reduce Derivatives | Minimizing the use of temporary protecting groups to avoid extra synthetic steps and reduce waste. researchgate.net |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure to decrease solvent usage and energy consumption. nih.gov |

Exploration of Uncharacterized Molecular Targets and Signaling Pathways Beyond S1P Receptors

A pivotal finding that sets this compound apart is its demonstrated biological activity in the absence of S1P1 receptor activation. nih.gov While its parent compound, fingolimod, primarily acts as a modulator of four of the five sphingosine-1-phosphate (S1P) receptors, this compound elicited a potent anti-apoptotic effect in intestinal epithelial cells without activating S1P1. nih.gov This strongly suggests the existence of alternative, uncharacterized molecular targets and signaling pathways.

Fingolimod itself is known to have effects that are independent of S1P receptors. These "off-target" actions include the inhibition of enzymes like sphingosine (B13886) kinase 2 (SPHK2), phospholipase A2α, and S1P lyase. nih.gov It can also modulate other cellular processes such as histone acetylation, apoptosis, and autophagy. nih.gov Given the structural similarity, it is plausible that this compound shares some of these non-S1P targets or interacts with entirely novel ones.

Future research must prioritize the identification and validation of these molecular targets. This exploration could reveal new mechanisms of action and expand the potential therapeutic applications of this compound beyond immunomodulation. Investigating its effects on cancer-relevant pathways, where fingolimod has shown activity independent of S1PR binding, could be a particularly fruitful area of research. mdpi.com

Table 2: Known Non-S1P Receptor Activities of Fingolimod as Potential Research Areas for its Vinylphosphonate Analogue

| Target/Pathway | Known Effect of Fingolimod | Relevance for this compound |

| Sphingosine Kinase 2 (SPHK2) | Inhibition | Could be a primary target for its S1P-independent effects. nih.gov |

| S1P Lyase | Inhibition | May alter S1P gradients and affect cell survival and inflammation. nih.gov |

| Phospholipase A2α (PLA2) | Inhibition | Could contribute to anti-inflammatory properties. nih.gov |

| Histone Acetylation | Enhancement | Suggests a role in epigenetic regulation. nih.gov |

| Apoptosis/Autophagy | Induction | The observed anti-apoptotic effect of the (S)-enantiomer warrants deep investigation. nih.govnih.gov |

Application of Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding how a ligand like this compound interacts with its biological targets at an atomic level. These in silico methods can predict binding affinities, elucidate binding modes, and explain the structural basis for a compound's activity and selectivity. mdpi.com

MD simulations have been successfully used to study the interactions of fingolimod and other S1P modulators with their receptors, providing insights into protein-ligand stability and conformational changes. mdpi.comnih.gov For example, simulations have been conducted for up to 50 nanoseconds to evaluate the motion, trajectory, and binding potential of fingolimod with its targets. nih.gov These same techniques can be applied to this compound.

A key application would be to model the interaction of this compound with the non-S1P targets identified in the previous section (e.g., SPHK2, PLA2). This could help prioritize experimental validation and guide the design of more potent and selective analogues. Furthermore, computational approaches can provide structural insights into why the (E)-vinylphosphonate isomer is often a better phosphate (B84403) mimic than the (Z)-isomer, a phenomenon observed in other contexts like siRNA. By combining computational predictions with experimental data, a much clearer picture of the compound's mechanism of action can be developed.

Design and Synthesis of Advanced Vinylphosphonate Scaffolds for Broader Drug Discovery Endeavors

The vinylphosphonate group is a key structural feature, acting as a stable, non-hydrolyzable mimic of a phosphate group. researchgate.net This property is highly valuable in drug design, as it can enhance metabolic stability and, in some cases, improve biological activity. The 5'-(E)-vinylphosphonate modification has been shown to protect siRNAs from phosphatases, increase their accumulation in tissues, and extend their duration of action. nih.govresearchgate.net

The this compound structure therefore serves as an excellent starting scaffold for broader drug discovery efforts. By retaining the vinylphosphonate moiety and the chiral amine center while systematically modifying other parts of the molecule—such as the octylphenyl side chain—new libraries of compounds can be generated. acs.org This approach has been used for fingolimod itself, leading to the synthesis of derivatives with antibacterial or anticancer properties. acs.org

Future work could involve creating novel vinylphosphonate analogues designed to target a wider range of diseases. For example, the synthesis of phosphinylphosphonate or morpholino derivatives has been explored for other phosphonates and fingolimod, respectively, indicating diverse chemical space for exploration. nih.govmdpi.com The development of advanced vinylphosphonate scaffolds could lead to new therapeutics for autoimmune diseases, cancers, or even infectious diseases, building upon the unique foundation provided by this compound. nih.govnih.gov

Implementation of Advanced Analytical Techniques for Deeper Mechanistic Elucidation

A thorough understanding of the biological activity of this compound requires sophisticated analytical methods to characterize the compound and its interactions within complex biological systems. While standard techniques for phosphonate (B1237965) analysis exist, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE), emerging technologies can provide deeper mechanistic insights. nih.govnih.gov

Advanced nuclear magnetic resonance (NMR) techniques, particularly ³¹P NMR, are indispensable for characterizing phosphonate compounds and studying their interactions with target proteins. nih.gov High-resolution mass spectrometry (HRMS) is crucial for confirming the structure of new synthetic derivatives and identifying metabolites. nih.gov

Looking forward, the implementation of novel analytical platforms could revolutionize the study of this compound. For example, nanopore technology, which involves monitoring changes in ion current as molecules pass through a tiny pore, is being explored for the detection and analysis of single molecules, including phosphonates. wikipedia.org Such techniques could be adapted to study the binding kinetics of this compound to its targets in real-time. Similarly, specialized chromatographic methods are needed to handle complex biological matrices and accurately quantify the compound and its metabolites in tissues. nemi.gov These advanced analytical tools will be critical for elucidating the precise mechanisms that underpin the biological effects of this compound.

Q & A

Q. How can researchers optimize combinatorial therapies using this compound?

- Answer :

- Synergy screens : Use Chou-Talalay assays (e.g., with paclitaxel in breast cancer) to calculate combination indices (CI <1 indicates synergy).

- Mechanistic overlap : Prioritize partners targeting complementary pathways (e.g., JAK/STAT inhibitors for immune modulation) .

- PK/PD modeling : Simulate dosing schedules to avoid overlapping toxicity (e.g., lymphopenia + myelosuppression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.